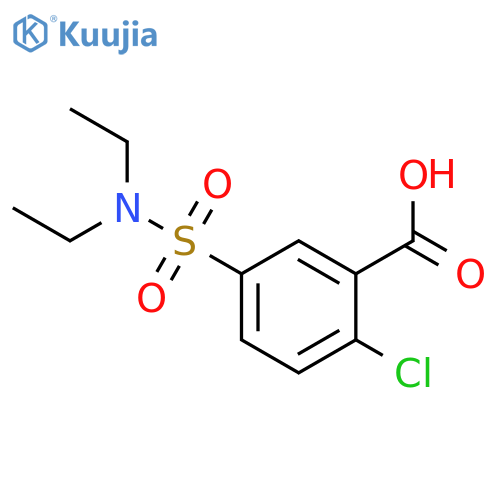Cas no 62310-17-2 (2-chloro-5-(diethylsulfamoyl)benzoic acid)

62310-17-2 structure
商品名:2-chloro-5-(diethylsulfamoyl)benzoic acid
CAS番号:62310-17-2
MF:C11H14ClNO4S
メガワット:291.75116109848
MDL:MFCD00625734
CID:843853
PubChem ID:767895
2-chloro-5-(diethylsulfamoyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-5-DIETHYLSULFAMOYL-BENZOIC ACID
- 2-chloro-5-(diethylsulfamoyl)benzoic acid
- benzoic acid, 2-chloro-5-[(diethylamino)sulfonyl]-
- 2-CHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOIC ACID
- G75996
- 2-chloro-5-(N,N-diethylsulfamoyl)benzoicacid
- EN300-00330
- IWLIXVSPGIDTAZ-UHFFFAOYSA-N
- CS-0218184
- Cambridge id 5323209
- MFCD00625734
- AKOS000114711
- AB00080716-01
- J-508815
- 2-chloro-5-(diethylaminosulfonyl)benzoic acid
- Z53036650
- F3284-8051
- 62310-17-2
- SCHEMBL7335509
- Oprea1_251873
- Oprea1_334515
- 2-chloro-5-(N,N-diethylsulfamoyl)benzoic acid
-
- MDL: MFCD00625734
- インチ: InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
- InChIKey: IWLIXVSPGIDTAZ-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 291.03332
- どういたいしつりょう: 291.0332068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- PSA: 74.68
2-chloro-5-(diethylsulfamoyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-500mg |
2-Chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 97% | 500mg |
¥10011 | 2023-02-17 | |
| TRC | T777078-100mg |
2-Chloro-5-[(diethylamino)sulfonyl]benzoic Acid |
62310-17-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
| Life Chemicals | F3284-8051-20μmol |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-250mg |
2-Chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 97% | 250mg |
¥1763.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-1g |
2-Chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 97% | 1g |
¥11964 | 2023-02-17 | |
| Enamine | EN300-00330-5.0g |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 95.0% | 5.0g |
$1970.0 | 2025-02-21 | |
| Life Chemicals | F3284-8051-5mg |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3284-8051-30mg |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
| abcr | AB219509-1g |
2-Chloro-5-[(diethylamino)sulfonyl]benzoic acid, 95%; . |
62310-17-2 | 95% | 1g |
€748.00 | 2025-03-19 | |
| Enamine | EN300-00330-0.1g |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 95.0% | 0.1g |
$165.0 | 2025-02-21 |
2-chloro-5-(diethylsulfamoyl)benzoic acid 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
62310-17-2 (2-chloro-5-(diethylsulfamoyl)benzoic acid) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62310-17-2)2-chloro-5-(diethylsulfamoyl)benzoic acid

清らかである:99%
はかる:250mg
価格 ($):242.0